

Inter-Laboratory Comparison of Chlorfenethol Quantification Methods: A Comparative Guide

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Compound of Interest

Compound Name: Chlorfenethol

Cat. No.: B1668719

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This guide provides a comprehensive comparison of two primary analytical methods for the quantification of **Chlorfenethol**: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective of this document is to present a hypothetical inter-laboratory study to assess the performance of these methods, offering insights into their reproducibility, accuracy, and overall suitability for the analysis of **Chlorfenethol** in a laboratory setting. The findings and protocols detailed herein are intended to serve as a valuable resource for laboratories involved in the analysis of this and structurally related compounds.

Summary of Quantitative Data

The following tables summarize the hypothetical quantitative results from a simulated inter-laboratory study. In this scenario, six participating laboratories analyzed a standardized sample of **Chlorfenethol** with a known reference concentration of 50.0 µg/mL.

Table 1: Results from Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Laboratory ID	Reported Concentration (µg/mL)	Recovery (%)	Z-Score
Lab-01	49.2	98.4	-0.9
Lab-02	51.5	103.0	1.6
Lab-03	48.5	97.0	-1.8
Lab-04	50.8	101.6	0.9
Lab-05	52.1	104.2	2.4 (Unsatisfactory)
Lab-06	49.9	99.8	-0.1

Note: Z-scores are calculated based on the consensus mean from all participating laboratories and are used to evaluate performance. A Z-score between -2 and +2 is generally considered satisfactory.

Table 2: Results from Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Laboratory ID	Reported Concentration (µg/mL)	Recovery (%)	Z-Score
Lab-01	50.3	100.6	0.4
Lab-02	49.8	99.6	-0.3
Lab-03	50.1	100.2	0.1
Lab-04	49.5	99.0	-0.7
Lab-05	50.6	101.2	0.8
Lab-06	49.9	99.8	-0.1

Experimental Protocols

Detailed methodologies were provided to each participating laboratory to ensure consistency in the key stages of the analysis.

Sample Preparation

A stock solution of **Chlorfenethol** was prepared in methanol at a concentration of 1 mg/mL. This stock was used to prepare a working standard with a reference concentration of 50.0 µg/mL in a matrix of 50:50 acetonitrile:water. Aliquots of this working standard were distributed to each participating laboratory.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

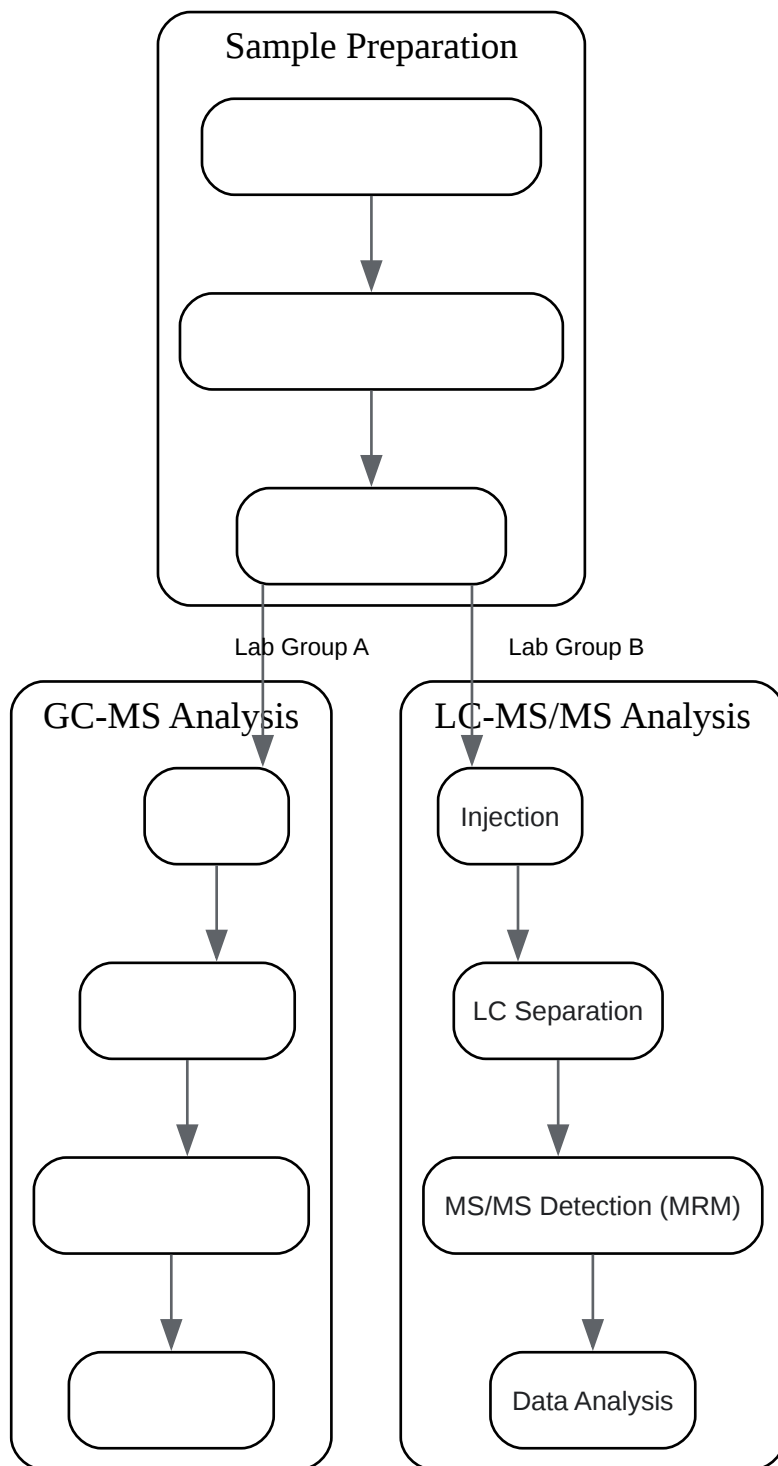
- Instrumentation: Agilent 7890B GC coupled to a 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
- Inlet Temperature: 280 °C.
- Injection Volume: 1 µL (splitless).
- Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MSD Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions Monitored (m/z): 249 (quantifier), 139, 111 (qualifiers).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

- Instrumentation: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Mass Spectrometer or equivalent.
- Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 μ m particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 40% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
- Flow Rate: 0.5 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 μ L.
- MS/MS Parameters:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Capillary Voltage: 3.0 kV.
 - Source Temperature: 150 °C.
 - Desolvation Temperature: 400 °C.
 - MRM Transitions:
 - Primary: 249.0 > 139.1 (quantifier)
 - Secondary: 249.0 > 111.0 (qualifier)

Visualizations

The following diagrams illustrate the experimental workflow and the mode of action of **Chlorfenethol**.



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